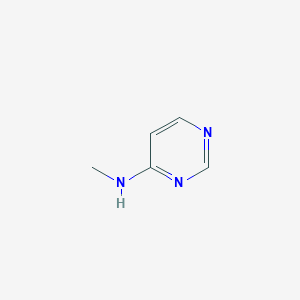

N-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERCQLOBLOLFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334209 | |

| Record name | N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22632-10-6 | |

| Record name | N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methylpyrimidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpyrimidin-4-amine, a substituted pyrimidine derivative, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a methylamino group at the 4-position of the pyrimidine ring modulates its electronic properties and steric profile, offering a versatile platform for the design of targeted therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its current and potential applications in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. While experimental data for this specific compound is not extensively documented in publicly available literature, we can infer and estimate several key parameters based on its structure and data from closely related analogues.

Structure and Identification:

-

IUPAC Name: this compound

-

Synonyms: 4-(Methylamino)pyrimidine

-

Molecular Formula: C₅H₇N₃

-

Molecular Weight: 109.13 g/mol

Predicted and Estimated Properties:

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values are predicted using computational models or inferred from structurally similar compounds.

| Property | Value | Source/Basis |

| Melting Point | Not available | Data for the isomer 2-methylpyrimidin-4-amine is not provided. |

| Boiling Point | Not available | The isomer 5-methylpyrimidin-4-amine has a predicted boiling point of 246.753°C at 760 mmHg. |

| Solubility | Expected to be soluble in water and polar organic solvents. | General solubility of small amine-containing heterocycles. |

| pKa | Not available | The pKa of related aminopyrimidines can be found in various databases, but a specific value for this compound is not published. |

| LogP | 0.5 (Predicted) | PubChem |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

-

Pyrimidine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.0-9.0 ppm). The proton at the 2-position will likely be the most downfield, followed by the proton at the 6-position, and the proton at the 5-position being the most upfield of the three.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the range of δ 2.8-3.2 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrimidine Ring Carbons: Three distinct signals are expected for the carbons of the pyrimidine ring, typically in the range of δ 140-165 ppm.

-

N-Methyl Carbon: A signal for the methyl carbon, expected to appear in the upfield region, around δ 25-35 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in a secondary amine.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations (C=N and C=C) will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 109.13.

-

Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives may be observed, providing further structural information.

Synthesis and Reactivity

Synthesis:

The synthesis of this compound can be approached through several synthetic routes, often involving the modification of a pre-existing pyrimidine ring. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of the pyrimidine ring with methylamine.

Illustrative Synthetic Workflow:

A potential synthesis route for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Addition of Methylamine: Add an excess of methylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Leaving Group: A halogen, such as chlorine, at the 4-position of the pyrimidine ring serves as a good leaving group for nucleophilic aromatic substitution.

-

Excess Methylamine: Using an excess of methylamine helps to drive the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction.

-

Solvent Choice: Polar aprotic or protic solvents are typically used to facilitate the dissolution of the reactants and to mediate the reaction.

-

Temperature: Heating the reaction is often necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

Reactivity:

The reactivity of this compound is governed by the presence of the pyrimidine ring and the methylamino substituent.

-

Basicity: The nitrogen atoms in the pyrimidine ring and the amino group are basic and can be protonated in the presence of acids to form salts.

-

Nucleophilicity: The exocyclic nitrogen of the methylamino group is nucleophilic and can participate in reactions with electrophiles.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the activating effect of the amino group may direct substitution to certain positions.

-

Metal Coordination: The nitrogen atoms can act as ligands to coordinate with metal ions, forming coordination complexes.

Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. While specific drug development programs centered on this compound are not extensively reported, its structural motifs are present in numerous biologically active compounds.

Potential Therapeutic Areas:

-

Kinase Inhibition: Aminopyrimidine derivatives are well-known scaffolds for the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The this compound core could serve as a starting point for the design of inhibitors targeting specific kinases.

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents. The unique substitution pattern of this compound could be exploited to develop novel antimicrobial compounds.

-

Central Nervous System (CNS) Disorders: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery. The potential of this compound and its derivatives in this area warrants further investigation.

Logical Relationship in Drug Discovery:

The role of this compound as a scaffold in a typical drug discovery pipeline.

Safety and Handling

As a chemical entity for research, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and potential applications. While there is a need for more extensive experimental characterization of this specific compound, the information presented here, based on its structure and data from related molecules, offers a solid foundation for researchers and scientists working in the field of drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Spectroscopic Characterization of N-methylpyrimidin-4-amine: A Technical Guide

Introduction

N-methylpyrimidin-4-amine (C₅H₇N₃) is a heterocyclic amine featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleobases. The precise structural elucidation of such compounds is fundamental to understanding their reactivity, and intermolecular interactions, and ultimately, to developing new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose, providing detailed insights into the molecular framework, functional groups, and atomic connectivity.

A comprehensive review of publicly accessible databases reveals a scarcity of published experimental spectroscopic data specifically for this compound. This guide, therefore, adopts a scientifically rigorous approach by leveraging data from structurally analogous compounds to predict and rationalize the spectroscopic characteristics of the target molecule. The primary analogs used for this comparative analysis are 4-aminopyrimidine and N-methyl-4-pyridinamine, which share key structural motifs with this compound. This methodology not only provides a robust predictive framework but also illustrates the principles of spectroscopic interpretation based on structure-property relationships.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the expected NMR, IR, and MS data, complete with protocols for data acquisition and interpretation.

Molecular Structure and Atom Labeling

For clarity throughout this guide, the atoms in this compound are labeled as shown in the diagram below. This systematic numbering will be used for the assignment of spectroscopic signals.

Caption: Labeled structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the pyrimidine ring protons, the N-H proton, and the N-methyl protons.

Predicted ¹H NMR Data

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the electron-donating effect of the methylamino group. The data presented below is a prediction based on the analysis of similar structures like 4-aminopyrimidine and N-methyl-4-pyridinamine[1][2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.5 - 8.7 | Singlet (s) | - | Located between two electronegative nitrogen atoms, leading to significant deshielding. |

| H6 | ~8.1 - 8.3 | Doublet (d) | ~5-6 | Adjacent to a ring nitrogen (N1) and coupled to H5. |

| H5 | ~6.7 - 6.9 | Doublet (d) | ~5-6 | Coupled to H6 and significantly shielded by the amino group at C4. |

| N-H | ~7.0 - 7.5 | Broad Singlet (br s) | - | Exchangeable proton; chemical shift can vary with concentration and temperature. |

| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | - | Protons on the methyl group attached to the exocyclic nitrogen. |

Causality in Spectral Features

-

Ring Protons: The protons on the pyrimidine ring (H2, H5, H6) exhibit chemical shifts in the aromatic region. H2 is the most downfield (deshielded) due to its position between two nitrogen atoms. The electron-donating methylamino group at C4 increases the electron density at the ortho (C5) and para (C2) positions, causing H5 to be significantly upfield (shielded) compared to H6.

-

N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is solvent and concentration-dependent.

-

N-Methyl Protons: The singlet for the N-methyl group appears in the aliphatic region, with a chemical shift characteristic of a methyl group attached to a nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between pulses.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. For this compound, distinct signals are expected for each of the five carbon atoms.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on data from analogous compounds such as 4-aminopyrimidine and N-methyl-4-pyridinamine[3][4].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~160 - 162 | Attached to the electron-donating amino group, resulting in a downfield shift. |

| C2 | ~158 - 160 | Positioned between two nitrogen atoms, causing significant deshielding. |

| C6 | ~150 - 152 | Adjacent to one nitrogen atom. |

| C5 | ~108 - 110 | Shielded by the strong electron-donating effect of the amino group at C4. |

| N-CH₃ | ~28 - 30 | Typical chemical shift for a methyl carbon attached to a nitrogen atom. |

Causality in Spectral Features

The chemical shifts of the pyrimidine ring carbons are highly dependent on their position relative to the nitrogen atoms and the exocyclic amino group.

-

C2 and C4: These carbons are the most deshielded due to their direct attachment to nitrogen atoms. C4 is particularly downfield due to the additional influence of the attached amino group.

-

C5: This carbon is the most shielded (upfield) due to the strong electron-donating resonance effect of the amino group at the C4 position.

-

N-CH₃: The methyl carbon appears in the expected upfield region for an sp³ hybridized carbon attached to a nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Apply a Fourier transform to the acquired data, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The predicted IR data is based on the characteristic absorption frequencies for secondary amines and aromatic nitrogen heterocycles[5].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3400 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Medium-Weak | C-H Stretch | Aliphatic (N-CH₃) |

| 1580 - 1620 | Strong | C=N and C=C Ring Stretching | Pyrimidine Ring |

| 1500 - 1550 | Medium | N-H Bend | Secondary Amine |

| 1200 - 1350 | Strong | C-N Stretch | Aromatic Amine |

Causality in Spectral Features

-

N-H Stretch: A characteristic sharp peak in the region of 3200-3400 cm⁻¹ is a strong indicator of the N-H bond in the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed below 3000 cm⁻¹.

-

Ring Vibrations: The strong absorptions in the 1580-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

-

C-N Stretch: A strong band in the 1200-1350 cm⁻¹ range is expected for the stretching vibration of the bond between the aromatic ring and the exocyclic nitrogen.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₅H₇N₃, with a monoisotopic mass of approximately 109.06 Da.

| m/z | Predicted Fragment | Rationale |

| 109 | [M]⁺ | Molecular ion peak. |

| 108 | [M-H]⁺ | Loss of a hydrogen radical. |

| 94 | [M-CH₃]⁺ | Loss of a methyl radical from the amino group. |

| 81 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring, possibly through the loss of HCN. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several pathways, including the loss of a methyl radical and fragmentation of the pyrimidine ring.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols offer practical guidance for researchers to acquire and validate this data. This synthesized information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings, ultimately supporting its potential applications in medicinal chemistry and materials science.

References

-

Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

NIST. (n.d.). N-Methyl-4-pyridinamine. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 4-Aminopyrimidine(591-54-8) 1H NMR [m.chemicalbook.com]

- 2. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR [m.chemicalbook.com]

- 3. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

Introduction: The Privileged Nature of the Pyrimidine Core

An In-Depth Technical Guide to the Biological Activity of N-methylpyrimidin-4-amine Scaffolds

The pyrimidine ring is an aromatic heterocycle that stands as a cornerstone of medicinal chemistry and chemical biology.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems. This inherent biocompatibility, combined with its versatile chemical reactivity and ability to form crucial hydrogen bonds, has designated the pyrimidine moiety as a "privileged scaffold".[1] This term reflects its recurring presence in a multitude of biologically active compounds and approved drugs, where it serves as a robust framework for engaging with a wide array of biological targets.[2]

Within this important class of heterocycles, the this compound scaffold has emerged as a particularly fruitful core for the development of targeted therapeutics. Its structure provides an ideal arrangement of hydrogen bond donors and acceptors, enabling precise interactions with protein active sites, most notably the hinge region of protein kinases. This guide offers a comprehensive exploration of the biological activities associated with the this compound scaffold, focusing on its mechanism of action as a kinase inhibitor, the critical structure-activity relationships that govern its potency, and the experimental workflows used to validate its therapeutic potential.

Part 1: A Dominant Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, especially in oncology. A significant number of kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. The this compound scaffold is exceptionally well-suited for this role. Its pyrimidine nitrogen atoms and exocyclic amine group can form multiple hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction that anchors the inhibitor and ensures high-affinity binding.[3][4]

Targeting Aurora Kinases in Oncology

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Several potent Aurora kinase inhibitors have been developed utilizing the this compound core.

A prominent example is AMG 900 , a highly selective and orally bioavailable inhibitor of Aurora kinases.[5][6] The N-aminopyrimidine portion of the molecule is crucial for its activity, fitting into the ATP-binding site and establishing the key interactions required for potent inhibition. AMG 900 has demonstrated robust activity against multidrug-resistant cancer cell lines, highlighting the potential of this scaffold to overcome common mechanisms of drug resistance.[5]

Table 1: Inhibitory Activity of Representative N-phenyl/methyl-pyrimidin-amine Compounds against Aurora Kinases

| Compound | Target Kinase | IC50 / Kᵢ (nM) | Cell-Based Activity | Reference |

| AMG 900 | Aurora A, B, C | IC50 < 5 | Potent anti-proliferative activity | [5] |

| CYC116 | Aurora A, B | Kᵢ = 8.0, 9.2 | Suppressed histone H3 phosphorylation | [7] |

The central role of Aurora kinases in cell division is a critical point of intervention for cancer therapy. The diagram below illustrates the canonical pathway and the inhibitory action of this compound-based drugs.

Caption: Inhibition of Aurora Kinase-mediated mitotic events by this compound scaffolds.

Janus Kinase (JAK) Inhibition for Myeloproliferative Neoplasms

The Janus kinase (JAK) family of tyrosine kinases is central to cytokine signaling via the JAK-STAT pathway. The specific mutation JAK2V617F leads to constitutive activation of this pathway, driving the development of myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[8]

Researchers have successfully designed potent and selective JAK2 inhibitors based on the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold.[8] These compounds leverage the pyrimidine core to anchor within the JAK2 active site. Systematic optimization of the scaffold's substituents led to the discovery of compounds with high selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2), which is crucial for minimizing side effects.[8]

Table 2: Potency and Selectivity of an Optimized N-(pyrimidin-2-yl)amine JAK2 Inhibitor (Compound A8)

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK2) |

| JAK2 | 5 | 1x |

| JAK1 | 193 | 38.6x |

| JAK3 | 273 | 54.6x |

| TYK2 | 206 | 41.2x |

| Data derived from reference[8] |

The JAK-STAT pathway is a critical signaling cascade for cell growth and differentiation. Its dysregulation is a hallmark of MPNs.

Caption: Inhibition of the JAK-STAT signaling pathway by this compound scaffolds.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FMS-like tyrosine kinase 3 (FLT3) are among the most common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis. The this compound scaffold has been employed to create potent FLT3 inhibitors. Molecular modeling studies reveal that the amine group of the scaffold is critical, forming a key hydrogen bond with the hinge-loop residue Cys694, effectively anchoring the inhibitor in the ATP-binding site.[3] This interaction is a recurring theme in the mechanism of action for this class of compounds against various kinases.

Part 2: Guiding Principles of Design: SAR and Synthesis

The biological activity of the this compound scaffold is highly tunable through chemical modification. Structure-activity relationship (SAR) studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded several key insights:

-

Hinge-Binding Moiety : The pyrimidin-4-amine core is fundamental. The N-H group and one of the pyrimidine nitrogens are essential for forming the canonical hydrogen bonds with the kinase hinge region.[3]

-

Substitution at the 2- and 6-positions : Modifications at these positions can significantly impact potency and selectivity. For instance, in NAPE-PLD inhibitors, replacing a morpholine group with a more polar (S)-3-hydroxypyrrolidine increased activity tenfold.[9][10]

-

The N-Methyl Group : The methyl group on the exocyclic amine often enhances activity. In studies on pyrimidine-4-carboxamides, the N-methyl analogue was found to be more potent than the unsubstituted amine.[9]

-

Substituents on Attached Rings : For scaffolds with appended phenyl or other aromatic rings, substitution patterns are critical. In Aurora kinase inhibitors, a substituent at the para-position of an aniline ring was shown to correlate with potency and selectivity.[7] In USP1/UAF1 inhibitors, adding a methyl group at the 5-position of the pyrimidine ring increased potency twofold, while moving it to the 6-position caused a threefold decrease.[11]

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings

| Scaffold Position | Modification | Impact on Activity | Example Target | Reference |

| Pyrimidine Ring | 5-methyl substitution | ~2-fold increase in potency | USP1/UAF1 | [11] |

| Pyrimidine Ring | 6-methyl substitution | ~3-fold decrease in potency | USP1/UAF1 | [11] |

| Exocyclic Amine | N-methyl vs N-H | N-methyl preferred | NAPE-PLD | [9] |

| Side Chain | Conformational restriction | 3-fold increase in potency | NAPE-PLD | [9][10] |

| Side Chain | Increased polarity | 10-fold increase in activity | NAPE-PLD | [9][10] |

General Synthetic Approaches

The synthesis of this compound derivatives is typically achieved through robust and versatile chemical reactions. Common strategies involve the use of commercially available dichloropyrimidines. The more electrophilic chlorine at the 4-position can be selectively displaced by N-methylamine. The remaining chlorine at the 2-position can then be substituted using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide variety of substituents and build molecular diversity.[11][12]

Part 3: Experimental Protocols for Biological Validation

Validating the biological activity of novel compounds requires a systematic and rigorous experimental approach. The following protocols are representative of the standard assays used to characterize this compound-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Target Kinase (e.g., Aurora A, JAK2)

-

LanthaScreen™ Eu-labeled anti-tag Antibody

-

Alexa Fluor™ 647 Kinase Tracer

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate (low-volume, black)

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

-

Compound Dilution: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1 mM).

-

Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase/Antibody Mixture: Prepare a 2X solution of the Kinase/Eu-Antibody mixture in assay buffer at the recommended concentration. Add 5 µL of this mixture to each well.

-

Tracer Solution: Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer. Add 5 µL of this solution to each well.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compound stock solution (10 mM in DMSO)

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Reagent

-

Luminometer plate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI50 value.

The following diagram outlines the comprehensive workflow for evaluating a novel this compound derivative.

Caption: General workflow for the development of this compound based therapeutic agents.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a "privileged" and highly versatile framework in modern drug discovery. Its remarkable success, particularly in the realm of kinase inhibition, stems from its ideal stereoelectronic properties that facilitate high-affinity binding to the ATP pocket of numerous important enzyme targets. The extensive body of research, from the development of potent Aurora kinase inhibitors for oncology to selective JAK2 inhibitors for myeloproliferative neoplasms, underscores the scaffold's therapeutic potential.

Future research will likely focus on several key areas. First, the continued exploration of novel substitutions on the pyrimidine core will aim to identify next-generation inhibitors with even greater selectivity and improved resistance profiles. Second, the application of this scaffold may expand further beyond kinases to other enzyme families and receptor targets. Finally, as our understanding of disease biology deepens, the this compound core will undoubtedly serve as a foundational starting point for the rational design of new, targeted therapies to address unmet medical needs.

References

- Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952327/]

- Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25970324/]

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7811910/]

- 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (Source: Benchchem) [URL: https://www.benchchem.com/product/b1217683]

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]

- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/25/4/2180]

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20537243/]

- Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00183]

- Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm5008548]

- Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. (Source: ResearchGate) [URL: https://www.researchgate.

- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945233/]

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/16/3/2329]

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8592078/]

- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04113a]

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/26/4/1149]

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (Source: ResearchGate) [URL: https://www.researchgate.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s00044-022-02941-w]

- Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/33380126/]

- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/21882292/]

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (Source: Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.785006/full]

- This compound (C5H7N3). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-methylpyrimidin-4-amine]

- 2-Methylpyrimidin-4-amine. (Source: Benchchem) [URL: https://www.benchchem.com/product/B1678526]

- N-methyl-N-phenylpyrimidin-2-amine|C11H11N3. (Source: Benchchem) [URL: https://www.benchchem.com/product/817457]

- 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/295763]

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442805/]

- Befiradol. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Befiradol]

- Recent Advances in Pyrimidine-Based Drugs. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877133/]

- Bleomycin. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Bleomycin]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Unveiling Therapeutic Targets for N-methylpyrimidin-4-amine Analogs

Preamble: The Pyrimidine Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, not only as a fundamental component of DNA and RNA but also as the structural backbone of numerous therapeutic agents.[1][2] Its π-deficient nature, arising from the two electronegative nitrogen atoms, makes it an exceptional pharmacophore capable of engaging with a wide array of biological targets through various non-covalent interactions.[3] The N-methylpyrimidin-4-amine scaffold, a specific and highly tractable derivative, serves as a versatile starting point for generating compound libraries with diverse pharmacological profiles. This guide provides a comprehensive exploration of potential therapeutic targets for its analogs, outlines a robust workflow for target identification and validation, and presents detailed protocols for key experimental procedures. Our focus is on providing the strategic and causal reasoning behind experimental choices, empowering researchers to navigate the complexities of early-stage drug discovery.

Part 1: High-Priority Therapeutic Target Classes

The established success of pyrimidine-based compounds provides a logical starting point for identifying potential targets for novel this compound analogs. The primary rationale stems from the scaffold's ability to act as a bioisostere of the purine nucleus in ATP, enabling it to competitively bind to the ATP-binding pockets of many enzymes, particularly protein kinases.

Protein Kinases: The Preeminent Target Family

The human kinome represents one of the most critical and extensively pursued target families for drug development, particularly in oncology. Pyrimidine derivatives have a proven track record as potent and selective kinase inhibitors.[1][4]

-

Biological Rationale: Protein kinases are essential regulators of cellular processes, including growth, proliferation, differentiation, and survival.[4] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

-

Chemical Rationale: The this compound core can effectively mimic the hinge-binding interactions of the adenine base of ATP, a crucial anchor point for kinase inhibition. Modifications at other positions of the pyrimidine ring allow for the exploration of specificity and potency by forming additional interactions within the kinase domain.

Key Kinase Subfamilies to Investigate:

-

Aurora Kinases (A, B, C): These are serine/threonine kinases that play a pivotal role in mitotic progression. Their inhibition leads to mitotic failure and apoptosis in cancer cells. Several aminopyrimidine-based compounds, such as AMG 900 and CYC116, have been developed as potent Aurora kinase inhibitors, validating this target class for related scaffolds.[5][6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their aberrant activity is a common driver of tumorigenesis. Specifically, N-(pyridin-3-yl)pyrimidin-4-amine analogues have recently been identified as potent CDK2 inhibitors, demonstrating high antiproliferative efficacy against various cancer cell lines.[7][8] This makes the CDK family, particularly CDK2, a highly promising area of investigation.

-

Tyrosine Kinases (e.g., EGFR, VEGFR, SRC, BTK): This large family of kinases is involved in crucial signaling pathways for cell growth and angiogenesis. Pyrimidine derivatives have been successfully developed as inhibitors of EGFR in non-small-cell lung cancer and other tyrosine kinases like BTK.[4][9][10][11]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N-methylpyrimidin-4-amine

Preamble: The Principle of Prudent Practice

In the realm of chemical research, particularly with novel or less-common substances like N-methylpyrimidin-4-amine, a specific, comprehensive Safety Data Sheet (SDS) is not always available. Therefore, this guide is built upon the principle of prudent practice, which dictates treating substances of unknown toxicity as potentially hazardous. The information presented is a consolidation of data from close structural analogs, providing a robust framework for risk assessment and safe laboratory operations. All chemical products should be handled only by, or under the direct supervision of, those with specialized knowledge and experience in managing potentially hazardous materials[1].

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not uniformly published, analysis of related pyrimidine compounds provides a strong basis for anticipating its hazard profile. The recurring classifications among its analogs suggest that this compound should be handled as, at minimum, a substance with the following hazards.

Anticipated GHS Classification Summary

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |

| Serious Eye Damage/Irritation | Category 2A/1 | H318/H319: Causes serious eye damage or irritation[3][4][5] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2][4][6] |

The causality for these classifications lies in the chemical nature of aminopyrimidines. The basic nitrogen atoms can interact with biological macromolecules, leading to irritation of mucosal tissues upon contact, inhalation, or ingestion.

GHS Labeling Elements Workflow

The following diagram illustrates the logical flow from hazard classification to the final labeling on a container, a critical component of the Globally Harmonized System (GHS).

Caption: Emergency response workflow for a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards : Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[7][10]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Improper disposal is illegal and environmentally harmful.[11]

Protocol for Waste Disposal

-

Waste Characterization : The waste is hazardous due to its irritant and toxic properties.[12]

-

Containerization : Collect waste in a sturdy, leak-proof, and compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[13][14]

-

Storage : Keep waste containers tightly sealed at all times, except when adding waste. Store them in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[13][14]

-

Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[11][14]

-

Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may follow institutional guidelines. All labels must be fully defaced before the container is discarded.[14]

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. N-Methylpyridine-4-methylamine; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 6-chloro-N-methylpyrimidin-4-amine; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 2-Methylpyrimidin-4-amine; [cited 2026 Jan 6]. Available from: [Link]

-

Society for Chemical Hazard Communication. SDS – Section 4. [Internet]. [place unknown]: Society for Chemical Hazard Communication; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 2-Amino-4-methylpyrimidine; [cited 2026 Jan 6]. Available from: [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Internet]. [place unknown]: American Chemistry Council; 2021 Sep [cited 2026 Jan 6]. Available from: [Link]

-

Occupational Safety and Health Administration. Hazard Communication Standard: Safety Data Sheets. [Internet]. Washington (DC): U.S. Department of Labor; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 1801684-85-4 | N-(4-Chloropyridin-2-yl)-2-methylpyrimidin-4-amine. [Internet]. [place unknown]: Hoffman Fine Chemicals; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%. [Internet]. [place unknown]: Cole-Parmer; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 4-Nitrosomethylaminopyridine; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 6-Methylpyrimidin-4-amine; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. N,N-Dimethylpyrimidin-4-amine; [cited 2026 Jan 6]. Available from: [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Internet]. [place unknown]: CHEMM; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Internet]. [place unknown]: Purdue University; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

Loba Chemie. 2-AMINO 4-METHYLPYRIDINE for Synthesis MSDS. [Internet]. [place unknown]: Loba Chemie; 2016 Apr 20 [cited 2026 Jan 6]. Available from: [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. [Internet]. [place unknown]: Dartmouth College; [date unknown] [cited 2026 Jan 6]. Available from: [Link]

-

Northwestern University. Hazardous Waste Disposal Guide. [Internet]. [place unknown]: Northwestern University; 2023 Feb 27 [cited 2026 Jan 6]. Available from: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. cdp.dhs.gov [cdp.dhs.gov]

- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to N-methylpyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-methylpyrimidin-4-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. In this specific molecule, an amino group is attached to the 4th position of the pyrimidine ring, and this amino group is further substituted with a single methyl group.

-

IUPAC Name: this compound

-

PubChem CID: 519971

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | N,N-dimethylpyrimidin-4-amine[4] | 2-methylpyrimidin-4-amine[1] |

| Molecular Formula | C₅H₇N₃ | C₆H₉N₃ | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol | 123.16 g/mol | 109.13 g/mol |

| LogP (Predicted) | ~0.5 | 0.6 | 0.3 |

| Hydrogen Bond Donors | 1 | 0 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Synthesis of this compound

A common and effective method for the synthesis of N-substituted 4-aminopyrimidines involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor. The most straightforward approach for this compound is the reaction of 4-chloropyrimidine with methylamine.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of N-alkylaminopyrimidines[5][6].

Reaction:

Materials:

-

4-chloropyrimidine

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography setup with silica gel)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloropyrimidine in the chosen anhydrous solvent.

-

Addition of Base: Add a slight excess (1.1-1.2 equivalents) of the non-nucleophilic base to the solution.

-

Addition of Methylamine: Slowly add an excess (2-3 equivalents) of the methylamine solution to the stirred reaction mixture. If using methylamine gas, it can be bubbled through the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (4-chloropyrimidine) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the pyrimidine ring protons. The methyl protons (N-CH₃) would likely appear as a singlet or a doublet if coupled to the N-H proton. The pyrimidine ring protons will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be at m/z 109.13. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N stretching vibrations, as well as the aromatic C-H and C=C/C=N bonds of the pyrimidine ring.

Caption: Spectroscopic methods for the characterization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in key interactions with biological targets.

Kinase Inhibition

Derivatives of 4-aminopyrimidine are widely explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The pyrimidine core can mimic the adenine of ATP and form hydrogen bonds with the hinge region of the kinase active site. The N-methyl group of this compound can be a starting point for further chemical modifications to enhance potency and selectivity for specific kinases.

Caption: this compound derivatives can act as kinase inhibitors.

Other Potential Applications

The versatile structure of this compound makes it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic activities, including:

-

Antiviral agents

-

Antibacterial agents

-

Central nervous system (CNS) active agents

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for related aminopyrimidines, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and eye irritation[1][2][4].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data for this compound is limited in the public domain, its synthesis can be readily achieved through established chemical methodologies. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. [Link]

-

Boron Molecular. N-methylpyridin-4-amine. [Link]

-

ACS Publications. (1976). Synthesis and Biological Activities of Some N4-Substituted 4-Aminopyrazolo[3,4-d]pyrimidines. [Link]

-

PubChem. N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Methylamino)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

- Davoodnia, A., et al. (2010). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. E-Journal of Chemistry, 7(S1), S325-S328.

-

Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788. [Link]

-

Request PDF. (n.d.). Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. ResearchGate. [Link]

-

PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%. [Link]

-

PubChem. 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. N-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Liu, S., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7503–7515. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Link]

Sources

- 1. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pyrimidine Core: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, stands as a cornerstone in medicinal chemistry. Its intrinsic presence in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil, confers upon it a "privileged" status, allowing pyrimidine-based molecules to be readily recognized and processed by biological systems.[1][2] This inherent biocompatibility, coupled with its versatile chemical properties and synthetic accessibility, has made the pyrimidine core a highly sought-after pharmacophore in the design of novel therapeutics.[3][4] Over the past six decades, this has led to a continuously evolving landscape of FDA-approved drugs containing the pyrimidine motif, targeting a wide array of diseases including cancers, infectious diseases, and inflammatory conditions.[2][5] This technical guide provides a comprehensive exploration of the pyrimidine core as a pharmacophore, delving into its chemical and physical properties, structure-activity relationships (SAR), and diverse therapeutic applications. We will examine key drug case studies, provide detailed experimental and computational protocols for the study of pyrimidine derivatives, and offer insights into the design of next-generation therapeutics built upon this remarkable scaffold.

Physicochemical Properties and Synthetic Strategies

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[6] This arrangement of nitrogen atoms renders the ring electron-deficient, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. Conversely, the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions. The pKa of pyrimidine is 1.3, indicating its weakly basic nature. These electronic properties are fundamental to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

The synthesis of the pyrimidine core and its derivatives can be achieved through a variety of established methods. One of the most classic and widely utilized is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[7][8]

Experimental Protocol: The Biginelli Reaction

Objective: To synthesize a dihydropyrimidinone precursor for a pyrimidine-based therapeutic candidate.

Materials:

-

Aldehyde (e.g., benzaldehyde): 1 mmol

-

β-ketoester (e.g., ethyl acetoacetate): 1 mmol

-

Urea: 1.5 mmol

-

Catalyst (e.g., HCl, NH₄Cl, or a Lewis acid like Yb(OTf)₃): catalytic amount

-

Solvent (e.g., ethanol or solvent-free): appropriate volume

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and catalyst.

-

If using a solvent, add it to the flask and stir the mixture.

-

Heat the reaction mixture under reflux for 2-4 hours, or stir at room temperature if using a more active catalyst. For solvent-free conditions, the reactants can be ground together.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

-

If necessary, purify the product further by recrystallization.

For the synthesis of more complex, substituted pyrimidines, modern cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable. This reaction allows for the regioselective introduction of aryl or heteroaryl groups onto a pre-functionalized pyrimidine core, typically a chloropyrimidine.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine

Objective: To introduce a phenyl group at the 4-position of a 2,4-dichloropyrimidine.

Materials:

-

2,4-dichloropyrimidine: 1 mmol

-

Phenylboronic acid: 1.1 mmol

-

Palladium catalyst (e.g., Pd(PPh₃)₄): 0.5 mol%

-

Base (e.g., K₂CO₃): 2 mmol

-

Solvent system (e.g., dioxane/water): appropriate volume

Procedure:

-

In a reaction vessel, dissolve the 2,4-dichloropyrimidine, phenylboronic acid, and palladium catalyst in the solvent system.

-

Add the base to the mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours. The use of microwave irradiation can significantly shorten the reaction time.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Pyrimidine Core in Anticancer Drug Discovery

A significant number of pyrimidine-based drugs are protein kinase inhibitors, which function by blocking the ATP-binding site of these enzymes, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[1]

Case Study: Imatinib (Gleevec®) - A Paradigm of Targeted Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[11] It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation that drives CML.[8][11] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing the inactive conformation of the enzyme and preventing its phosphorylation of downstream substrates.[11]

Mechanism of Action: Imatinib

Caption: Imatinib inhibits the Bcr-Abl kinase pathway.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors:

The SAR of pyrimidine-based kinase inhibitors is well-established. The pyrimidine core typically acts as a scaffold that orients key substituents for optimal interaction with the kinase active site.

| Position on Pyrimidine Ring | Common Substituents | Role in Kinase Inhibition |

| 2 | Substituted anilines | Forms hydrogen bonds with the hinge region of the kinase. |

| 4 | Various heterocyclic or aryl groups | Occupies the hydrophobic pocket of the active site. |

| 5 | Small alkyl or halo groups | Can modulate potency and selectivity. |

Pyrimidine Derivatives as Antimicrobial Agents

The pyrimidine scaffold is also prevalent in antimicrobial drugs, targeting essential metabolic pathways in bacteria and viruses.

Case Study: Trimethoprim - An Antibacterial Dihydrofolate Reductase Inhibitor